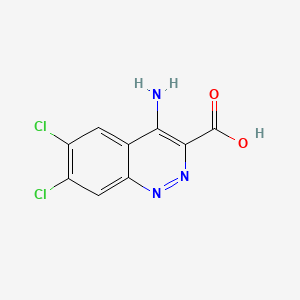
3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate is a chemical compound with the molecular formula C9-H5-Cl2-N3-O2.H2-O and a molecular weight of 276.09 . This compound is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of amino and dichloro substituents on the cinnoline ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate typically involves the following steps:
Nitration: The starting material, cinnoline, undergoes nitration to introduce nitro groups at specific positions on the ring.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino-substituted cinnoline is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.
Carboxylation: The final step involves carboxylation of the cinnoline ring to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or dechlorinated products.
Substitution: Formation of alkyl or aryl-substituted derivatives.
Applications De Recherche Scientifique
3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate involves its interaction with molecular targets such as enzymes and receptors. The amino and dichloro substituents play a crucial role in binding to these targets, modulating their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate
- 3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-, hydrate
Comparison
Compared to its analogs, 3-Cinnolinecarboxylic acid, 4-amino-6,7-dichloro-, hydrate exhibits unique properties due to the presence of chlorine atoms. These chlorine atoms enhance the compound’s reactivity and influence its interaction with biological targets. The dichloro derivative may also exhibit different pharmacokinetic and pharmacodynamic profiles compared to its dimethyl and fluoro counterparts.
Propriétés
Numéro CAS |
161373-48-4 |
|---|---|
Formule moléculaire |
C9H5Cl2N3O2 |
Poids moléculaire |
258.06 g/mol |
Nom IUPAC |
4-amino-6,7-dichlorocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-4-1-3-6(2-5(4)11)13-14-8(7(3)12)9(15)16/h1-2H,(H2,12,13)(H,15,16) |
Clé InChI |
IMBXVSYZRSVZCD-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)N=NC(=C2N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


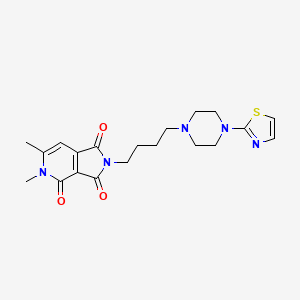
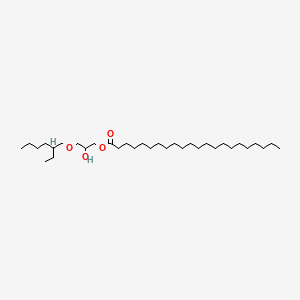
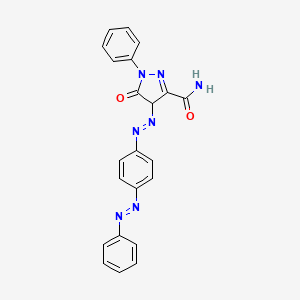


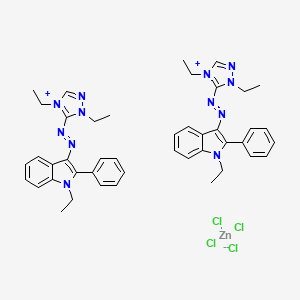
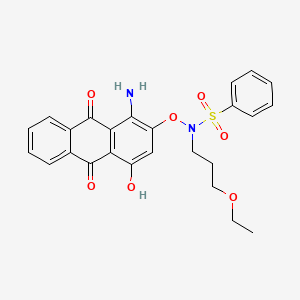
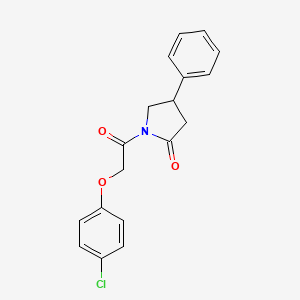
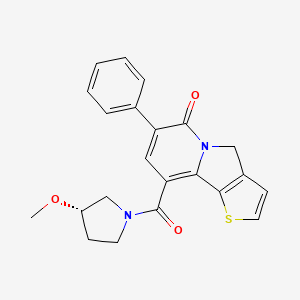
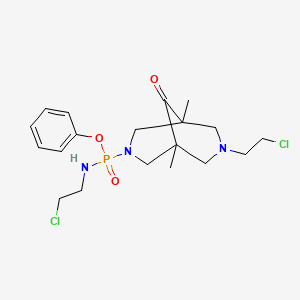
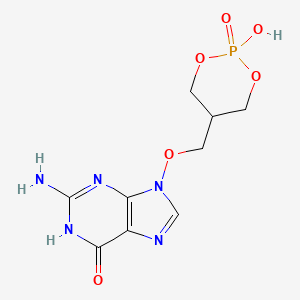
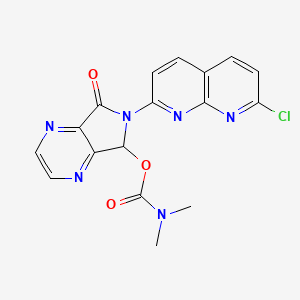
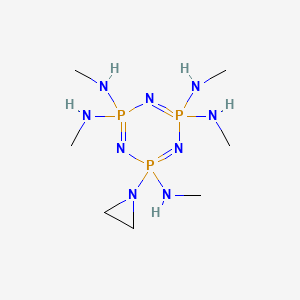
![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)
